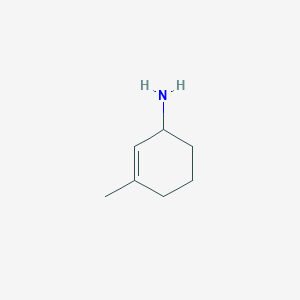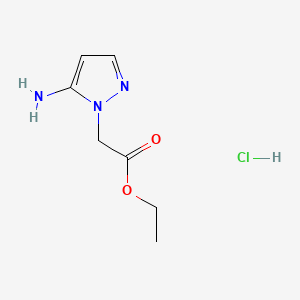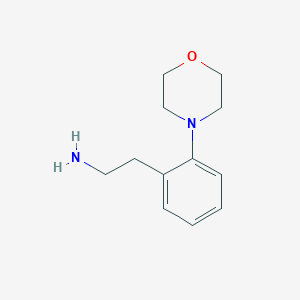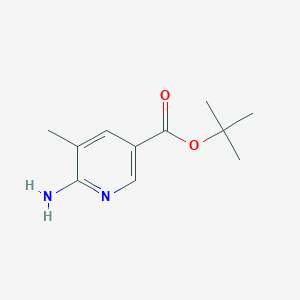
tert-Butyl 6-amino-5-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-amino-5-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group at the 6th position, and a methyl group at the 5th position on the nicotinate ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-5-methylnicotinate can be achieved through several synthetic routes. One common method involves the esterification of 6-amino-5-methylnicotinic acid with tert-butanol in the presence of a catalyst such as boron trifluoride etherate. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: tert-Butyl 6-amino-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the nicotinate ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated nicotinates.
科学的研究の応用
Chemistry: tert-Butyl 6-amino-5-methylnicotinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on cellular processes and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 6-amino-5-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
- tert-Butyl 5-amino-6-methylnicotinate
- tert-Butyl 6-amino-5-chloronicotinate
- tert-Butyl 6-amino-5-bromonicotinate
Uniqueness: tert-Butyl 6-amino-5-methylnicotinate is unique due to the specific positioning of the amino and methyl groups on the nicotinate ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to other similar compounds .
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
tert-butyl 6-amino-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13) |
InChIキー |
NLLNAIJFTPRQGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
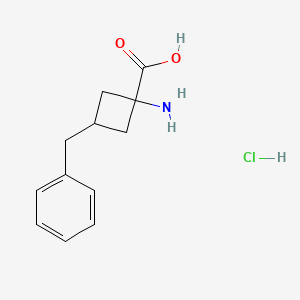
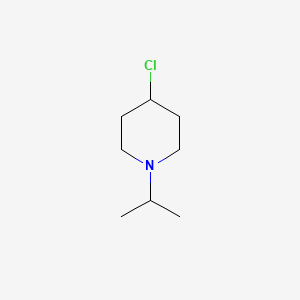
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
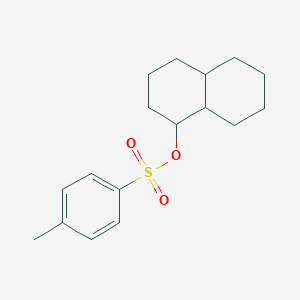
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)

